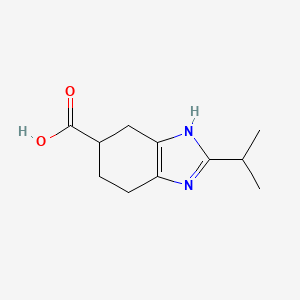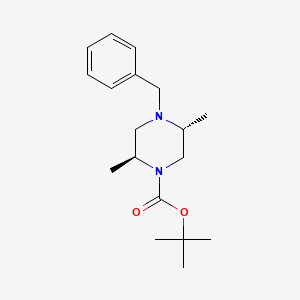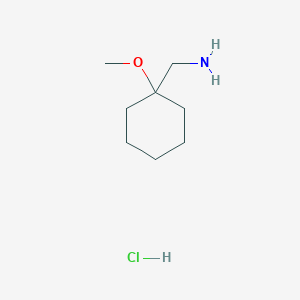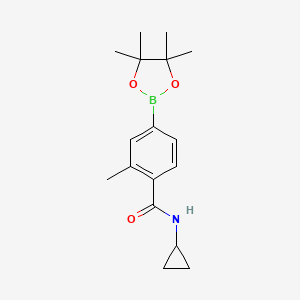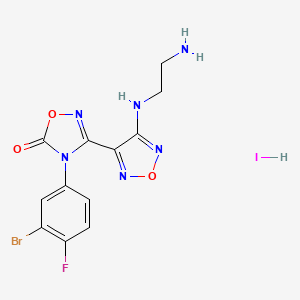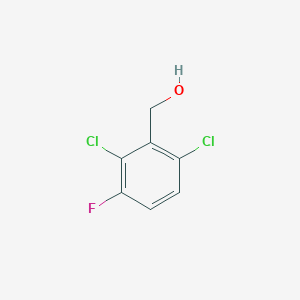
(2,6-Dichloro-3-fluorophenyl)methanol
Vue d'ensemble
Description
“(2,6-Dichloro-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2FO. It has a molecular weight of 195.02 . This compound is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-3-fluorophenyl)methanol” consists of a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a methanol group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
“(2,6-Dichloro-3-fluorophenyl)methanol” is a solid at room temperature . It has a molecular weight of 195.02 . The compound is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol and acetone .
Applications De Recherche Scientifique
Palladium Catalyzed C-H Halogenation : The compound (6-Amino-2-chloro-3-fluorophenyl)methanol, which shares structural similarities with (2,6-Dichloro-3-fluorophenyl)methanol, was synthesized through palladium-catalyzed iterative C-H halogenation reactions. This method showed advantages like milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Biotransformation-mediated Synthesis : An efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is structurally similar to the compound of interest, was achieved. This compound serves as a key intermediate for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK that is currently in clinical development (Martínez et al., 2010).
Applications in Material Science
The compound has also been studied for its applications in material science, particularly in understanding molecular interactions and crystal structures:
Study of Weak Interactions : The weak interactions involving organic fluorine, including compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, were analyzed. These structures were linked by strong O-H···N hydrogen bonds to form antiparallel chains, and the presence of C-F···π interactions was observed due to the fluorine atom being flanked by phenyl rings (Choudhury et al., 2002).
Crystallographic Studies : The crystal structure of compounds such as nuarimol, which contains a pyrimidine fungicide and has a systematic name (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been elucidated. These studies are crucial for understanding the molecular arrangements and interactions within the crystal lattice (Kang, Kim, Park, & Kim, 2015).
Safety And Hazards
The safety data sheet for “(2,6-Dichloro-3-fluorophenyl)methanol” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
(2,6-dichloro-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNYTQWCHPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-3-fluorophenyl)methanol | |
CAS RN |
1227611-90-6 | |
| Record name | (2,6-dichloro-3-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

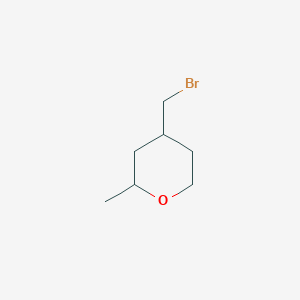
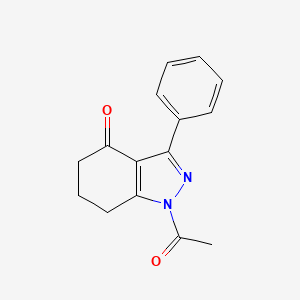
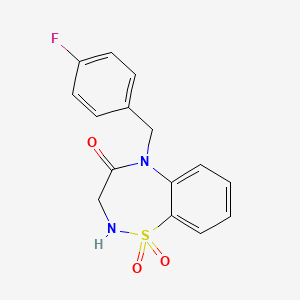
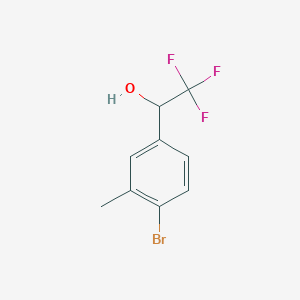
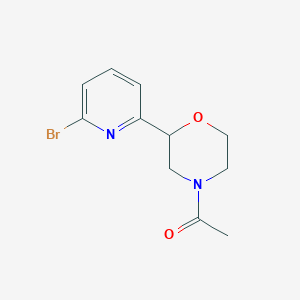
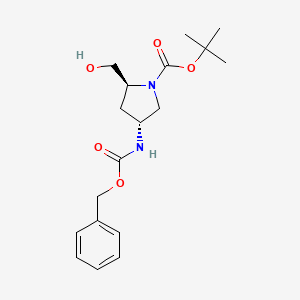
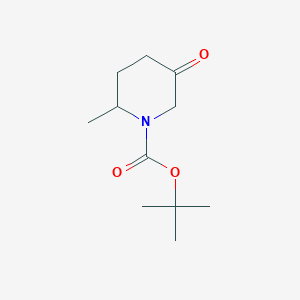
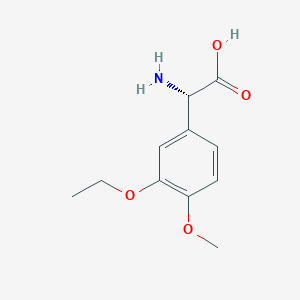
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
